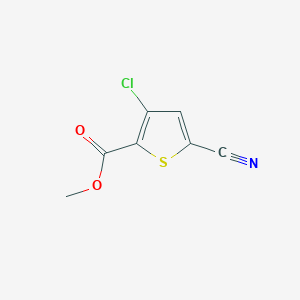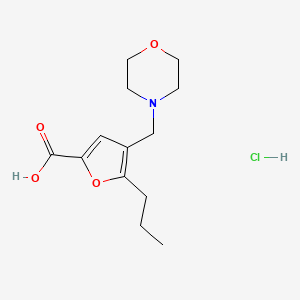
8-(Thiophène-3-yloxy)quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Thiophen-3-yloxy)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound known for its diverse pharmacological properties, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry. The fusion of these two moieties results in a compound with unique chemical and biological properties.
Applications De Recherche Scientifique
8-(Thiophen-3-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Mécanisme D'action
Target of Action
8-(Thiophen-3-yloxy)quinoline is a derivative of 8-Hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of 8-HQ derivatives are often associated with their antimicrobial, anticancer, and antifungal effects . .
Mode of Action
8-hq derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . The specific interactions of 8-(Thiophen-3-yloxy)quinoline with its targets would need further investigation.
Biochemical Pathways
8-hq derivatives are known to affect various biochemical pathways, contributing to their diverse biological activities
Result of Action
8-hq derivatives are known to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Thiophen-3-yloxy)quinoline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiophene Derivative Preparation: Thiophene derivatives can be synthesized via methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The final step involves the coupling of the quinoline and thiophene derivatives. This can be achieved through a nucleophilic substitution reaction where the thiophene derivative is reacted with a quinoline derivative under basic conditions to form 8-(Thiophen-3-yloxy)quinoline.
Industrial Production Methods: Industrial production of 8-(Thiophen-3-yloxy)quinoline may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 8-(Thiophen-3-yloxy)quinoline can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the quinoline nitrogen or the thiophene sulfur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, organometallic reagents, and strong bases are often used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced quinoline or thiophene derivatives.
Substitution Products: Various functionalized quinoline and thiophene derivatives.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Thiophene Derivatives: Such as 2,5-dimethylthiophene, which is used in organic electronics.
Quinoline Derivatives: Such as chloroquine, used as an antimalarial drug.
Uniqueness: 8-(Thiophen-3-yloxy)quinoline is unique due to the combination of the quinoline and thiophene moieties, which imparts a distinct set of chemical and biological properties. This fusion allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
8-thiophen-3-yloxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-3-10-4-2-7-14-13(10)12(5-1)15-11-6-8-16-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGVFAQKZWYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CSC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![ethyl 4-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452568.png)
![1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2452569.png)


![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)

![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)
![1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2452582.png)




